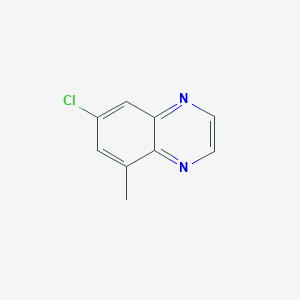

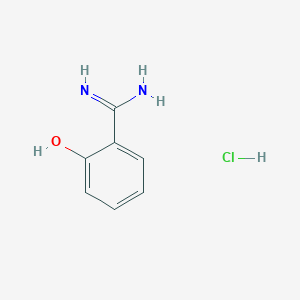

7-Chloro-5-methylquinoxaline

Übersicht

Beschreibung

Synthesis and Antimicrobial Activity of Quinoxaline Derivatives

The study on quinoxaline derivatives focused on the synthesis of new compounds with potential antimicrobial properties. The research involved molecular transformations of 2-chloro-3-methylquinoxaline, particularly the replacement of the chlorine atom at the C-2 position with an ether linkage. This modification aimed to explore the antimicrobial activity of the resulting Schiff bases containing quinoxaline moieties. The synthesized compounds were tested for their antimicrobial effectiveness, and their structures were confirmed through elemental and spectral data analysis .

Synthesis for Liquid Chromatographic Fluorimetric Assay

Another research paper described the synthesis of compounds related to quinoxaline for the purpose of assaying methylglyoxal in chemical and biological systems. The study provided methods for producing 6,7-dimethoxy-2-methylquinoxaline and related compounds, which were then used in liquid chromatography with spectrophotometric and fluorimetric detection. The purity of these compounds was deemed suitable for their intended use in assays and recovery experiments .

Novel Quinoxaline Derivatives as AMPA Receptor Antagonists

A novel series of quinoxaline derivatives were synthesized, aiming to create superior AMPA receptor antagonists with good physicochemical properties. The introduction of a trifluoromethyl group and a substituted phenyl group through a urethane or urea linkage significantly influenced the biological activity and physicochemical properties of these compounds. One compound, in particular, demonstrated high potency and selectivity for the AMPA receptor, along with good neuroprotective effects and favorable physicochemical characteristics .

Antiplasmodial Activity of Quinoxaline Derivatives

The antiplasmodial properties of quinoxaline derivatives were investigated, with a focus on their ability to inhibit the growth of chloroquine-resistant Plasmodium falciparum. The study identified structural characteristics important for quinoxaline activity against the parasite, such as bioisosteric modifications and specific substituents at designated positions on the quinoxaline ring. One compound stood out for its significant activity against P. falciparum, surpassing the effectiveness of chloroquine .

Antioxidant Properties of Quinoxaline Derivatives

Research on 7-chloroquinoline-1,2,3-triazoyl carboxylates revealed the synthesis and antioxidant properties of this class of compounds. The synthesis involved a reaction with β-ketoesters in the presence of a catalytic amount of pyrrolidine. The resulting compounds demonstrated potential antioxidant activities, with one reducing lipid peroxidation levels and another showing nitric oxide scavenging activity .

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 5-chloro-7-nitro-2,3-dihydroxyquinoxaline was determined, revealing that the compound crystallizes in the triclinic system. The structure was solved using direct methods and refined to a high degree of accuracy. The study provided detailed bond distances and confirmed the keto form of the compound in the crystal structure, with strong N-H...O hydrogen bonds linking the molecules .

Cytotoxic Activity of Piperazinoquinoline Derivatives

A series of 7-chloro-4-(2,5-dioxo-4-substitutedarylidine) piperazinoquinoline compounds were designed and synthesized, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compounds were virtually screened for their binding mode and subsequently tested for cytotoxic effects on a human breast cell line expressing high levels of EGFR. Several compounds emerged as highly active, suggesting the potential for further development of new anti-breast cancer agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

7-Chloro-5-methylquinoxaline derivatives have shown potential in antimicrobial applications. For instance, new quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity. These derivatives were created by modifying the molecular structure of 2-Chloro-3-methylquinoxaline, aiming to optimize antimicrobial efficacy. The synthesized compounds were tested and found to have significant activity against various microbes (Singh et al., 2010).

Anti-Inflammatory Properties

Some derivatives of 2-Chloro-3-methylquinoxaline have been identified to possess notable anti-inflammatory properties. This was determined through in vivo testing using the carrageenan-induced rat paw edema method, where several compounds demonstrated effective anti-inflammatory action (Singh et al., 2010).

Synthesis and Chromatography

The compound has been used in the synthesis and chromatographic analysis of various chemical compounds. In one study, methods were described to produce specific derivatives of methylglyoxal, which are essential for assays in chemical and biological systems. This includes the synthesis of compounds like 6,7-dimethoxy-2-methylquinoxaline and others, highlighting the compound's role in analytical chemistry (McLellan & Thornalley, 1992).

Anticonvulsant Activity

7-Chloro-5-methylquinoxaline derivatives have also been explored for potential anticonvulsant properties. A specific study synthesized new derivatives and tested them for in vivo anticonvulsant activity, with some compounds showing promising results. This suggests potential applications in the treatment of convulsive disorders (Wagle et al., 2009).

Antitubercular Agents

Research into 7-Chloro-5-methylquinoxaline derivatives has also uncovered their potential as antitubercular agents. Novel derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results. This indicates the compound's potential role in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, is carcinogenic, and is very toxic to aquatic life with long-lasting effects . It is reasonable to assume that 7-Chloro-5-methylquinoxaline may have similar hazards, but specific data is not available.

Zukünftige Richtungen

Quinoxalines, including 7-Chloro-5-methylquinoxaline, are a subject of extensive research due to their wide range of applications in the fields of industrial and synthetic organic chemistry . Future research directions could include the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Eigenschaften

IUPAC Name |

7-chloro-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGRLFPJLCULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC=CN=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668621 | |

| Record name | 7-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methylquinoxaline | |

CAS RN |

532934-94-4 | |

| Record name | 7-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)